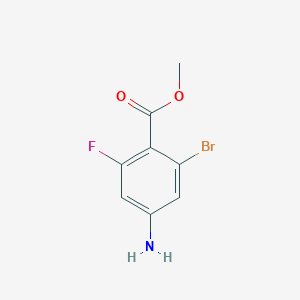

Methyl 4-amino-2-bromo-6-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 4-amino-2-bromo-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLHEFATOSAMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-bromo-6-fluorobenzoate typically involves the esterification of 4-amino-2-bromo-6-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-amino-2-bromo-6-fluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-bromo-6-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Ester hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to form 4-amino-2-bromo-6-fluorobenzoic acid and methanol.

Condensation reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. Reactions are typically carried out in polar solvents such as water or ethanol.

Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Condensation reactions: Reagents such as aldehydes or ketones are used, often in the presence of a dehydrating agent like anhydrous magnesium sulfate.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as 4-amino-2-hydroxy-6-fluorobenzoate or 4-amino-2-thio-6-fluorobenzoate.

Ester hydrolysis: The major product is 4-amino-2-bromo-6-fluorobenzoic acid.

Condensation reactions: Products include imines or amides derived from the amino group.

Scientific Research Applications

Methyl 4-amino-2-bromo-6-fluorobenzoate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-bromo-6-fluorobenzoate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The presence of the amino, bromo, and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 4-amino-2-bromo-6-fluorobenzoate, highlighting variations in functional groups and their impact on physicochemical properties:

Substituent-Driven Property Analysis

- Amino Group (-NH₂): The presence of the amino group in Methyl 4-amino-2-bromo-6-fluorobenzoate enhances hydrogen-bonding capacity and basicity compared to analogs with -OCH₃ or -OH groups. This makes it more suitable for interactions with biological targets like enzyme active sites .

- Bromo and Fluoro Groups : The electron-withdrawing -Br and -F substituents increase aromatic ring stability and direct electrophilic substitution reactions to specific positions, a feature shared with analogs like 4-Bromo-2-fluoro-6-hydroxybenzaldehyde .

- Functional Group Trade-offs: Replacing -NH₂ with -CN (e.g., Methyl 4-bromo-2-cyano-6-fluorobenzoate) increases electrophilicity but reduces solubility, limiting its use in aqueous-phase reactions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 4-amino-2-bromo-6-fluorobenzoate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with fluorination of a brominated precursor, followed by nitration and reduction to introduce the amino group. For example, methyl 2-bromo-6-fluorobenzoate (a key intermediate) can be synthesized via nucleophilic aromatic substitution using a fluorinating agent, followed by esterification. Subsequent nitration at the para position and catalytic hydrogenation yields the amino group. Reaction optimization (e.g., controlling temperature and stoichiometry) is critical to minimize side products like di-substituted isomers .

Q. How can the purity and structural identity of Methyl 4-amino-2-bromo-6-fluorobenzoate be confirmed?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy : and NMR confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles, ensuring structural accuracy .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>98% recommended for research-grade material).

Advanced Research Questions

Q. How can contradictions in crystallographic data for Methyl 4-amino-2-bromo-6-fluorobenzoate be resolved?

- Methodological Answer : Discrepancies in thermal parameters or bond angles may arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN and BASF commands to model twinning, and ISOR restraints to handle anisotropic displacement parameters. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., halogen bonding between Br and F) .

Q. What experimental strategies can optimize regioselectivity during the bromination of Methyl 4-amino-6-fluorobenzoate?

- Methodological Answer : Bromination at the ortho position is influenced by directing groups. The amino group (-NH) is strongly para-directing, but steric hindrance from the methyl ester can shift reactivity. Use low-temperature electrophilic bromination (e.g., NBS in DCM at 0°C) to favor ortho substitution. Monitor regioselectivity via in-situ NMR, as fluorine’s sensitivity to electronic effects provides real-time feedback on substituent positioning .

Q. How can computational methods predict the reactivity of Methyl 4-amino-2-bromo-6-fluorobenzoate in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for Suzuki-Miyaura couplings. Analyze Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom’s electrophilicity can be enhanced by electron-withdrawing fluorine, facilitating Pd-catalyzed coupling with boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid from Kanto Reagents) .

Intermediate-to-Advanced Methodological Challenges

Q. How to design a kinetic study for the hydrolysis of the methyl ester group under varying pH conditions?

- Methodological Answer : Use UV-Vis spectroscopy to track ester hydrolysis by monitoring absorbance changes at 260 nm (carboxylate formation). Conduct experiments in buffered solutions (pH 2–12) at 25°C. Apply pseudo-first-order kinetics and Arrhenius plots to determine activation energy. For mechanistic insights, compare rates with methyl 2-bromo-4-fluorobenzoate (lacking the amino group) to assess the amino group’s electron-donating effect on hydrolysis .

Q. What strategies mitigate by-product formation during the reduction of nitro to amino groups in this compound?

- Methodological Answer : Catalytic hydrogenation (H, Pd/C) is preferred over chemical reductants (e.g., Sn/HCl) to avoid over-reduction. Use poisoned catalysts (e.g., Lindlar catalyst) to suppress dehalogenation of bromine. Monitor reaction progress via TLC (R shift from nitro to amino) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Data Analysis and Validation

Q. How to validate crystallographic data when twinning or disorder complicates structure determination?

- Methodological Answer : Implement Hooft’s y parameter and R analysis to quantify twinning severity. For disordered regions, apply PART and SUMP restraints in SHELXL. Cross-validate with PLATON’s ADDSYM to check for missed symmetry. Publish CIF files with full refinement details to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.